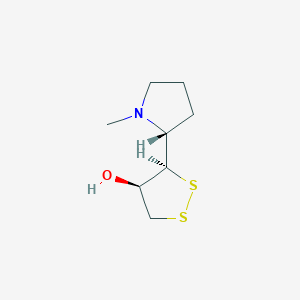
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol, also known as MPD, is a chiral compound that has been widely studied for its potential applications in various scientific fields. MPD consists of a dithiolane ring with a pyrrolidine substituent and a hydroxyl group, making it a versatile molecule for various chemical reactions.
Applications De Recherche Scientifique
Neuroprotective Effects
The compound has been studied for its potential neuroprotective effects. A research study found that aminopyrrolidine-2R,4R-dicarboxylated, a similar compound, acts as a potent and selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3, which can protect neurons against excitotoxic degeneration (Battaglia et al., 1998).
Glycosidase Inhibition
Derivatives of the compound have shown inhibitory activities toward various glycosidases. Specifically, some derivatives have demonstrated selective inhibition of alpha-mannosidase, which is significant for understanding and potentially treating various biological processes (Popowycz et al., 2001).
Synthetic Chemistry Applications
The compound has been used in synthetic chemistry for the preparation of various bioactive molecules. For example, its derivatives have been synthesized for the selective preparation of neuronal nitric oxide synthase inhibitors (Xue et al., 2009).
Propriétés
Numéro CAS |
121702-91-8 |
|---|---|
Nom du produit |
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol |
Formule moléculaire |
C8H15NOS2 |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
(3R,4R)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
InChI |
InChI=1S/C8H15NOS2/c1-9-4-2-3-6(9)8-7(10)5-11-12-8/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m1/s1 |
Clé InChI |
BHJXMJSQJLEOMC-BWZBUEFSSA-N |
SMILES isomérique |
CN1CCC[C@@H]1[C@@H]2[C@@H](CSS2)O |
SMILES |
CN1CCCC1C2C(CSS2)O |
SMILES canonique |
CN1CCCC1C2C(CSS2)O |
Autres numéros CAS |
121702-91-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



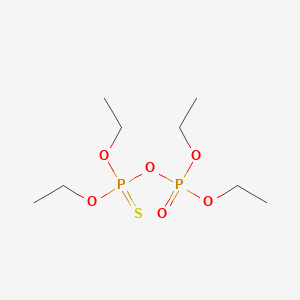
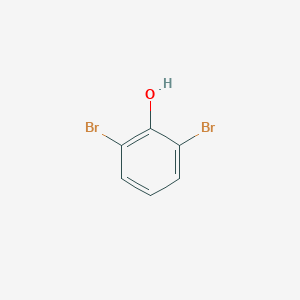
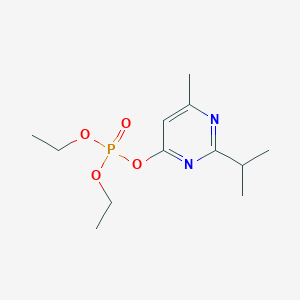
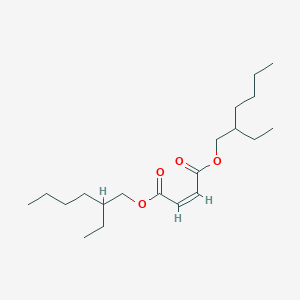
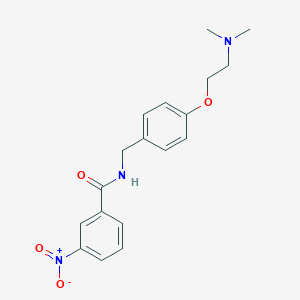
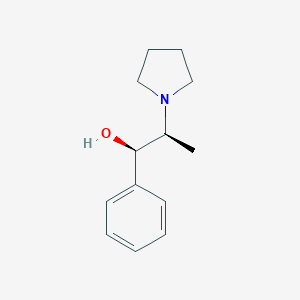
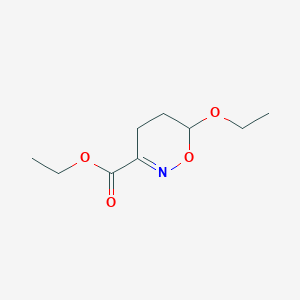
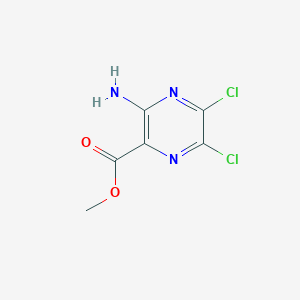
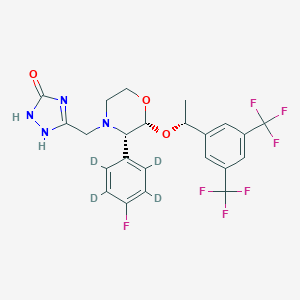
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)
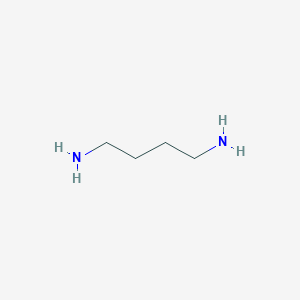
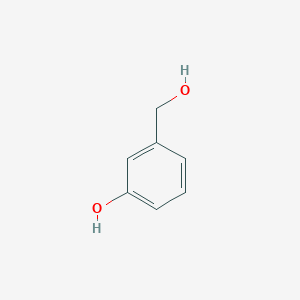
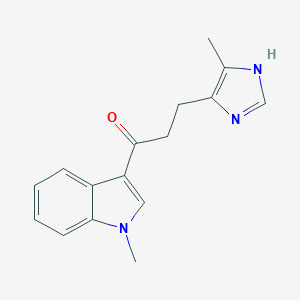
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)